molecular formula C4H8N2O2 B14038314 Pyrazolidine-3-carboxylic acid

Pyrazolidine-3-carboxylic acid

Cat. No.: B14038314
M. Wt: 116.12 g/mol
InChI Key: VNUORQWNUXXHLX-UHFFFAOYSA-N
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Description

Pyrazolidine-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazolidine-3-carboxylic acid can be synthesized through several methodsThis reaction typically requires acidic or basic conditions and can be facilitated by catalysts such as metal salts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Pyrazolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which pyrazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • Pyrrolidine-3-carboxylic acid
  • Pyrrolidine-4-carboxylic acid

Uniqueness

Pyrazolidine-3-carboxylic acid is unique due to the presence of two nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine analogs.

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C4H8N2O2/c7-4(8)3-1-2-5-6-3/h3,5-6H,1-2H2,(H,7,8)

InChI Key

VNUORQWNUXXHLX-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)O

Origin of Product

United States

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